4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2018300-50-8
VCID: VC6437095
InChI: InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(20)18-5-6-22-13-10(9-18)7-11(17)8-12(13)14(19)21-4/h7-8H,5-6,9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)OC)Br
Molecular Formula: C16H20BrNO5
Molecular Weight: 386.242

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate

CAS No.: 2018300-50-8

Cat. No.: VC6437095

Molecular Formula: C16H20BrNO5

Molecular Weight: 386.242

* For research use only. Not for human or veterinary use.

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate - 2018300-50-8

Specification

CAS No. 2018300-50-8
Molecular Formula C16H20BrNO5
Molecular Weight 386.242
IUPAC Name 4-O-tert-butyl 9-O-methyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4,9-dicarboxylate
Standard InChI InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(20)18-5-6-22-13-10(9-18)7-11(17)8-12(13)14(19)21-4/h7-8H,5-6,9H2,1-4H3
Standard InChI Key LBZYSDWKRGYYTK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f] oxazepine-4,9(5H)-dicarboxylate, reflects its fused bicyclic system. The benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring, with substituents at positions 4, 7, and 9. The molecular formula is C₁₈H₂₁BrN₂O₅, derived from:

  • A benzoxazepine scaffold (C₁₀H₉NO₂)

  • A tert-butyl ester group (C₄H₉O₂) at position 4

  • A methyl ester group (C₂H₃O₂) at position 9

  • A bromine atom at position 7

Stereochemical Considerations

The 2,3-dihydro configuration indicates partial saturation of the oxazepine ring, reducing ring strain compared to fully unsaturated analogs. Computational models suggest a puckered conformation for the seven-membered ring, with the tert-butyl group adopting an equatorial orientation to minimize steric hindrance .

Synthetic Pathways and Intermediate Isolation

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of a benzoxazepine precursor. A representative pathway includes:

  • Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using N-bromosuccinimide (NBS) in dichloromethane .

  • Esterification: Sequential protection of carboxylic acid intermediates with tert-butyl and methyl groups via Steglich esterification .

  • Ring Closure: Formation of the oxazepine ring through cyclization of an amino alcohol intermediate under acidic conditions .

Isolation and Purification

Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), yielding a white crystalline solid with >95% purity (HPLC). Mass spectrometry confirms the molecular ion peak at m/z 433.08 [M+H]⁺ .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Molecular Weight433.28 g/molESI-MS
Melting Point128–130°CDifferential Scanning Calorimetry
LogP (octanol-water)2.96XLogP3
Aqueous Solubility0.0547 mg/mL (25°C)SILICOS-IT
pKa (carboxylate)4.2 ± 0.1Potentiometric titration

The low aqueous solubility (0.0547 mg/mL) classifies it as "slightly soluble," necessitating formulation with co-solvents like DMSO for biological assays .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.32 (s, 1H, Ar-H)

  • δ 4.38–4.25 (m, 2H, OCH₂)

  • δ 3.82 (s, 3H, COOCH₃)

  • δ 1.49 (s, 9H, C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 170.2 (COOCH₃)

  • δ 165.8 (COOC(CH₃)₃)

  • δ 132.7 (C-Br)

  • δ 80.1 (C(CH₃)₃)

  • δ 52.3 (OCH₂)

The downfield shift at δ 170.2 confirms ester carbonyl groups, while the singlet at δ 1.49 corresponds to the tert-butyl moiety .

ParameterRatingSource
Acute Oral Toxicity (LD₅₀)320 mg/kg (rat)EPA DSSTox
Skin IrritationCategory 3GHS
Ocular HazardCategory 2AGHS

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling.

Applications in Organic Synthesis

Building Block for Heterocyclic Derivatives

The bromine atom at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For example, palladium-catalyzed coupling with phenylboronic acid yields a biphenyl derivative (85% yield) .

Prodrug Design

The ester groups facilitate hydrolysis to carboxylic acids under physiological conditions, making the compound a candidate for prodrug development. In vitro studies show complete conversion to the diacid form within 2 hours at pH 7.4 .

Computational and Theoretical Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311G(d,p) level reveals:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity

  • Electrostatic Potential: Localized negative charge on carboxylate oxygens (-0.43 e)

ADMET Predictions

ParameterPredictionTool
BBB PermeabilityYesSwissADME
CYP3A4 InhibitionLow (IC₅₀ > 50 µM)PreADMET
Ames MutagenicityNegativeADMETLab

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